molecular formula C15H11N3O6S B11525202 1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole

Cat. No.: B11525202
M. Wt: 361.3 g/mol
InChI Key: KDYGBLRGQGBQLW-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole is an organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a sulfonyl group attached to the indole ring, along with two nitro groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole typically involves the following steps:

    Nitration of Indole: The starting material, indole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 6 positions.

    Sulfonylation: The nitrated indole is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonyl group at the 1-position of the indole ring.

Industrial Production Methods

Industrial production of 1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amino derivatives by reduction of nitro groups.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole.

    4-Methylbenzenesulfonyl cyanide: Another sulfonyl compound with different functional groups.

    4-Methylbenzenesulfonyl hydrazide: A related compound with a hydrazide functional group.

Uniqueness

1-(4-Methylbenzenesulfonyl)-4,6-dinitro-1H-indole is unique due to the presence of both sulfonyl and nitro groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C15H11N3O6S

Molecular Weight

361.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4,6-dinitroindole

InChI

InChI=1S/C15H11N3O6S/c1-10-2-4-12(5-3-10)25(23,24)16-7-6-13-14(16)8-11(17(19)20)9-15(13)18(21)22/h2-9H,1H3

InChI Key

KDYGBLRGQGBQLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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